molecular formula C15H17NO2S B2504150 N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide CAS No. 1105210-76-1

N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide

Cat. No.: B2504150
CAS No.: 1105210-76-1
M. Wt: 275.37
InChI Key: RCTGALNUCFNHQW-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-(3,5-dimethylphenoxy)ethylamine under appropriate reaction conditions . The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the thiophene-2-carboxamide and 3,5-dimethylphenoxyethyl moieties, which may confer distinct biological activities and applications compared to other similar compounds.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-8-12(2)10-13(9-11)18-6-5-16-15(17)14-4-3-7-19-14/h3-4,7-10H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTGALNUCFNHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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